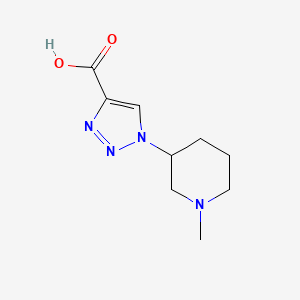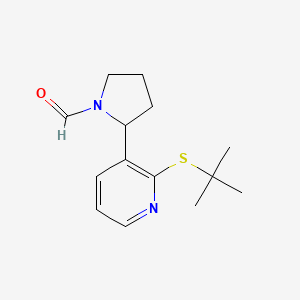
2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the fourth position, and a 1-methylpyrrolidin-2-yl group at the fifth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps, including esterification, cyclization, and chlorination, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the pyridine ring.
科学研究应用
2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
2-Chloro-5-methylpyridine: A related compound with a similar structure but lacking the pyrrolidinyl group.
2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine: Another similar compound with slight structural differences.
Uniqueness
2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of the 1-methylpyrrolidin-2-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and contributes to its specific applications in scientific research and industry.
属性
分子式 |
C11H15ClN2 |
|---|---|
分子量 |
210.70 g/mol |
IUPAC 名称 |
2-chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H15ClN2/c1-8-6-11(12)13-7-9(8)10-4-3-5-14(10)2/h6-7,10H,3-5H2,1-2H3 |
InChI 键 |
XMEROKHPRHKWAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C2CCCN2C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11798305.png)










